Dipropyl sulfite

Beschreibung

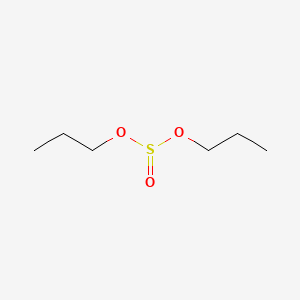

Structure

3D Structure

Eigenschaften

IUPAC Name |

dipropyl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIQPVFXODAAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211370 | |

| Record name | Di-n-propyl sulphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-98-3 | |

| Record name | Sulfurous acid, dipropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propyl sulphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-n-propyl sulphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl Sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetics of Dipropyl Sulfite and Sulfite Esters

Hydrolytic Pathways and Kinetic Studies

The hydrolysis of sulfite (B76179) esters, including dipropyl sulfite, is a fundamental reaction that can be influenced by various factors, particularly pH and solvent composition.

Acid-Catalyzed Hydrolysis Mechanisms, including Bimolecular (A-2) Pathways

The hydrolysis of sulfite esters in acidic aqueous solutions is generally understood to proceed via an acid-catalyzed mechanism. This process typically involves the protonation of one of the oxygen atoms of the sulfite ester group, which enhances the electrophilicity of the adjacent carbon atom. This activation makes the carbon atom more susceptible to nucleophilic attack by water molecules. The reaction is often characterized as a bimolecular process, specifically an A-2 mechanism, where both the protonated ester and the water molecule are involved in the rate-determining transition state lookchem.comlibretexts.orglibretexts.org.

The general pathway involves:

Protonation: The acid catalyst (e.g., H₃O⁺) protonates an oxygen atom of the sulfite ester.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbon atom bonded to the sulfite ester group.

Bond Cleavage: This attack leads to the cleavage of a carbon-oxygen bond, forming a more stable intermediate.

Product Formation: Subsequent steps involve the elimination of the alcohol moiety and the formation of sulfurous acid or its decomposition products.

Influence of Solvent Composition on Hydrolysis Rates

The rate of hydrolysis for this compound and related sulfite esters is significantly influenced by the composition of the solvent system. Studies have indicated that the presence of organic co-solvents in aqueous solutions can alter the hydrolysis rates. Generally, an increase in the proportion of organic solvents, such as dioxane or ethanol, in a water-organic solvent mixture leads to a decrease in the hydrolysis rate lookchem.comnih.govias.ac.in. This phenomenon is often attributed to several factors, including the reduced activity or availability of water molecules in environments with higher organic solvent content and changes in the solvation of the transition state. More polar and protic solvents tend to stabilize the charged transition states involved in hydrolysis more effectively than less polar or aprotic solvents, thereby influencing the reaction kinetics.

Table 1: Simulated Hydrolysis Rate Dependence on Solvent Composition for this compound

| Solvent Composition (% Organic Co-solvent in Water) | Relative Hydrolysis Rate |

| 0% (Pure Water) | 1.00 |

| 20% Dioxane | 0.75 |

| 40% Dioxane | 0.50 |

| 60% Dioxane | 0.25 |

| 80% Dioxane | 0.10 |

Note: Data are illustrative and based on general trends observed for ester hydrolysis in mixed solvent systems.

Photochemical Transformations and Reactive Intermediates

The photochemical behavior of sulfite esters, particularly cyclic variants, reveals complex reaction pathways involving reactive intermediates.

Photoinduced Ring-Opening and Fragmentation Processes of Cyclic Sulfite Esters

Cyclic sulfite esters have been observed to undergo photoinduced ring-opening and fragmentation upon irradiation with UV light. These processes are often initiated by the absorption of photons, leading to the excitation of the molecule. For cyclic systems, the inherent ring strain can facilitate cleavage of bonds within the sulfite ring. Literature on cyclic sulfite esters, such as styrene (B11656) glycol sulfite, indicates that UV irradiation can lead to the extrusion of sulfur dioxide (SO₂) and the formation of various organic products, often through intermediate species beilstein-journals.orgbeilstein-journals.org. While this compound is an acyclic ester, the general principles of sulfite ester photochemistry, particularly the potential for SO₂ extrusion, are relevant to understanding the broader class of compounds.

Mechanistic Postulations involving Diradical Intermediates in Photoreactions

Mechanistic studies of the photochemistry of cyclic sulfite esters suggest the involvement of diradical intermediates. Upon photoirradiation, cleavage of the C-O bond within the sulfite ring can generate biradical or diradical species. These intermediates can then undergo further transformations, such as internal rearrangement, hydrogen migration, or fragmentation. For instance, in the photolysis of certain cyclic sulfites, diradical intermediates have been postulated to explain the formation of aldehydes and other rearranged products, often in competition with or as an alternative to carbene intermediates beilstein-journals.orgbeilstein-journals.orgresearchgate.net. The specific pathways can depend on the structure of the cyclic sulfite and the reaction conditions, including solvent viscosity and the presence of sensitizers.

Oxidation Mechanisms and Radical Chemistry

Sulfite esters can participate in oxidation reactions, and under certain conditions, these processes can involve radical intermediates. The oxidation of the sulfur atom in the sulfite ester moiety can lead to the formation of sulfates or other oxidized sulfur species. While specific detailed mechanisms for this compound's oxidation involving radical chemistry are not extensively detailed in the provided search results, general principles of sulfite oxidation suggest potential pathways.

The oxidation of inorganic sulfites, for example, is known to involve reactive sulfur-oxygen species such as SO₃•⁻, SO₄•⁻, and SO₅•⁻ radicals, which can be formed via catalyzed autoxidation or reaction with oxidizing agents researchgate.netnih.gov. These radicals are highly reactive and can lead to damage to biological molecules or further chemical transformations. For organic sulfites like this compound, oxidation could potentially involve radical abstraction of hydrogen atoms from the propyl chains or direct oxidation at the sulfur atom, depending on the oxidizing agent and reaction environment. For instance, the presence of strong oxidizers or radical initiators could trigger such pathways, leading to complex product mixtures.

Sulfonyl Radical-Mediated Processes in Ester Formation and Transformation

Sulfonyl radical-mediated processes represent a significant area in synthetic organic chemistry, enabling the formation and transformation of various sulfur-containing compounds, including esters. While direct studies detailing the involvement of this compound in specific sulfonyl radical-mediated ester formation are limited, related research on sulfite derivatives provides insights into potential pathways.

Electrochemical methods have emerged as a powerful tool for generating reactive intermediates. For instance, the electrochemical anodic oxidation of inorganic sulfites in the presence of alcohols has been shown to yield alkoxysulfonyl radical species rsc.orgrsc.orgsemanticscholar.org. These alkoxysulfonyl radicals can then participate in subsequent reactions, such as alkene difunctionalization, leading to the formation of sulfonate esters rsc.orgrsc.orgsemanticscholar.org. This process highlights how sulfite derivatives can serve as precursors to alkoxysulfonyl radicals, which are instrumental in constructing ester functionalities.

Furthermore, research into the broader free-radical chemistry of sulfites indicates the generation of various sulfur-centered radicals, including sulfite radical anion (), sulfate (B86663) radical anion (), and peroxymonosulfate (B1194676) radical anion () nih.govnih.govresearchgate.netacs.org. These radicals can undergo further transformations and reactions with organic molecules. While these are not strictly "sulfonyl" radicals derived from a pre-formed sulfonyl group, their generation from sulfite species underscores the rich radical chemistry associated with these compounds, which could potentially be harnessed for ester transformations.

Oxidation Kinetics by Sulfate Radicals and Hydrogen Abstraction Pathways (Analogous to Alkyl Sulfates/Sulfonates)

The oxidation of organic compounds by sulfate radicals () is a well-studied area, with hydrogen abstraction being a primary mechanism for saturated organic molecules acs.orgacs.orgfigshare.com. Although direct kinetic data for this compound's reaction with sulfate radicals is not extensively documented, studies on analogous compounds, namely alkyl sulfates and sulfonates, offer valuable insights into expected reactivity patterns.

Sulfate Radical Oxidation of Alkyl Sulfates and Sulfonates: Sulfate radicals are potent oxidants that react with a wide range of organic compounds in aqueous phases. The primary reaction pathways involve hydrogen abstraction, electron transfer, and radical addition. For saturated organic compounds like alkyl sulfates and sulfonates, hydrogen abstraction is generally the dominant mechanism acs.orgacs.orgfigshare.com.

Research indicates that alkyl sulfates and sulfonates generally exhibit lower reactivities towards sulfate radicals compared to other organic compounds of similar carbon chain lengths, such as alcohols acs.orgfigshare.com. This reduced reactivity is attributed to the strong electron-withdrawing nature of the sulfur-containing functional groups: the sulfate group () in alkyl sulfates and the sulfonate group () in sulfonates. These groups decrease the electron density at the C-H bonds, thereby increasing the energy barrier for hydrogen abstraction acs.orgacs.orgfigshare.com. Sulfonate groups () tend to exhibit a stronger deactivating effect than sulfate groups () acs.orgfigshare.com.

The kinetics of these reactions show a positive temperature dependency, with reaction rates increasing at higher temperatures acs.orgfigshare.com. The second-order rate constants for the oxidation of various alkyl sulfates and sulfonates by sulfate radicals typically fall within the range of to L mol s acs.orgfigshare.com.

Analogous Reactivity for this compound: Given these findings, it can be inferred that this compound, as a sulfite ester, would also be susceptible to oxidation by sulfate radicals. The sulfite ester functional group () is expected to exert an electron-withdrawing influence, similar to sulfate and sulfonate groups, potentially modulating the hydrogen abstraction rates from the propyl chains. The presence of multiple C-H bonds on the propyl groups makes them targets for hydrogen abstraction by the sulfate radical. While specific rate constants for this compound are not readily available, its reactivity is likely to be influenced by the electron-withdrawing nature of the sulfite ester moiety, placing it within a similar kinetic framework as other organosulfur compounds studied.

Computational and Theoretical Investigations of Sulfite Esters

Application of Quantum Chemical Methods for Molecular Structure and Electronic Properties

Quantum chemistry calculations are fundamental to modern chemical research, offering a window into the electronic structure and geometric properties of molecules. taylor.edu Methods such as Ab Initio and Density Functional Theory (DFT) are widely used to predict the properties of sulfite (B76179) esters with a high degree of accuracy. researchgate.net

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Density Functional Theory (DFT), founded on the Hohenberg-Kohn theorems, is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. taylor.edu Both approaches are instrumental in performing conformational analysis to identify the most stable geometric arrangements (conformers) of a molecule and to quantify their relative energies.

For a flexible molecule like dipropyl sulfite, rotations around the Sulfur-Oxygen (S-O) and Oxygen-Carbon (O-C) bonds give rise to multiple conformers. Computational methods can systematically explore the potential energy surface to locate these stable structures. While specific conformational analysis studies on this compound are not extensively documented in peer-reviewed literature, the principles can be illustrated by analogy to studies on similar molecules like dipropyl sulfone. researchgate.net A typical DFT study would involve geometry optimization of various possible conformers to determine their relative stabilities, vibrational frequencies, and thermodynamic properties.

The results of such an analysis would typically be presented in a table comparing the relative energies of the identified stable conformers. Lower relative energy indicates greater stability.

Table 1: Illustrative Conformational Analysis Data for this compound using DFT (Note: This data is representative of typical computational outputs and is for illustrative purposes.)

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| Conformer A (gg) | B3LYP/6-311+G(d,p) | 0.00 | 2.15 |

| Conformer B (gt) | B3LYP/6-311+G(d,p) | 2.50 | 2.89 |

| Conformer C (tt) | B3LYP/6-311+G(d,p) | 4.75 | 3.51 |

gg = gauche/gauche, gt = gauche/trans, tt = trans/trans relative to the orientation of the propyl groups.

These calculations help establish the predominant shapes a molecule will adopt and how its flexibility influences its physical and chemical properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory in reactivity studies is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. masterorganicchemistry.com The energy difference (HOMO-LUMO gap) is an indicator of molecular reactivity. researchgate.net

Computational studies can map the entire energy profile of a chemical reaction, identifying the structures of transition states and intermediates. This allows for the calculation of activation energies (energy barriers), which are crucial for understanding reaction rates. chemrxiv.org

For sulfite esters, a key area of investigation is their reaction with nucleophiles. Theoretical studies on dimethyl sulfite, a close analog of this compound, have explored the energetics of competing reaction pathways, such as nucleophilic substitution at the carbon atom (SN2@C) versus substitution at the sulfur atom (SN2@S). researchgate.net DFT calculations have been used to determine the energy barriers for these pathways.

Table 2: Calculated Reaction Barriers for Nucleophilic Attack on Dimethyl Sulfite (Data adapted from theoretical studies on sulfite ester reactivity. researchgate.net)

| Nucleophile | Pathway | Calculated Energy Barrier (kcal/mol) |

| OH⁻ | SN2@C | Lower Barrier |

| OH⁻ | SN2@S | Higher Barrier |

| NH₂⁻ | SN2@C | Lower Barrier |

| NH₂⁻ | SN2@S | Higher Barrier |

These theoretical findings show that even when a reaction at the sulfur center is thermodynamically favorable, the kinetic barrier may be higher, thus favoring attack at the carbon center. researchgate.net

Theoretical Modeling of Reactivity and Selectivity in Sulfite Ester Reactions

In the case of sulfite esters like dimethyl sulfite, computational models have revealed that the selectivity of nucleophilic attack is controlled by a delicate balance between thermodynamics and reaction dynamics. researchgate.net While strong nucleophiles could potentially attack the sulfur atom, calculations of the reaction energy profile show that the approach to the sulfur center is dynamically hindered. This hindrance is attributed to the electrostatic repulsion from the oxygen atoms surrounding the sulfur center, which effectively shields it from the incoming nucleophile. researchgate.net As a result, the reaction pathway leading to the carbon atom is more favorable, dictating the selectivity of the reaction.

Furthermore, computational studies are vital in distinguishing between different reaction mechanisms, such as concerted versus stepwise pathways. For related compounds like sulfonate esters, detailed computational analyses of free energy surfaces have been used to challenge or support mechanisms proposed on the basis of experimental data. acs.org These models provide a level of mechanistic detail that is often inaccessible through experimentation alone.

Simulation of Intermolecular and Intramolecular Interactions

The bulk properties and behavior of chemical substances are governed by the interactions between molecules (intermolecular forces) and within different parts of the same molecule (intramolecular forces). This compound, being a polar molecule, is expected to exhibit significant dipole-dipole interactions and London dispersion forces.

Computational simulations can model these non-covalent interactions. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify weak interactions. For systems in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models can simulate the interaction of a solute molecule (like this compound) with surrounding solvent molecules, providing insight into solvation effects on structure and reactivity.

Intramolecular interactions, such as steric hindrance or stereoelectronic effects (e.g., gauche and anomeric effects), are critical in determining the conformational preferences of sulfite esters. These forces can be dissected and quantified using energy decomposition analysis schemes within a quantum chemical framework. While specific simulation data for this compound is limited, the methodologies are well-established for providing detailed insight into the forces that govern molecular behavior.

Table 3: Common Computational Methods for Simulating Molecular Interactions

| Interaction Type | Computational Method/Approach | Information Obtained |

| Intermolecular | QM/MM, Molecular Dynamics (MD) | Solvation energies, interaction geometries |

| Intramolecular | Conformational Analysis, NBO Analysis | Relative conformer stabilities, stereoelectronic effects |

| Weak Interactions | QTAIM, NCI Plots | Location and strength of hydrogen bonds, van der Waals forces |

Applications of Dipropyl Sulfite in Advanced Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates and Building Blocks

Sulfite (B76179) esters, including dipropyl sulfite, are recognized as important electrophilic synthons in organic chemistry, often exhibiting higher reactivity towards nucleophiles than analogous epoxides. researchgate.net This reactivity makes them valuable building blocks for constructing a diverse array of organosulfur compounds, which are prevalent in medicinal chemistry and material science. researchgate.netnih.gov

This compound can serve as a precursor in sulfitylation-oxidation protocols to produce the corresponding sulfate (B86663) esters. rsc.org This two-step process involves the initial formation of the sulfite ester, which is then oxidized to the more stable sulfate. Furthermore, sulfite esters are key intermediates in the synthesis of sulfinate esters. nih.gov These transformations are crucial as sulfinate esters themselves are pivotal starting materials for generating a wide range of molecules with stereogenic sulfur centers. nih.govnih.gov The general utility of sulfite esters in organic synthesis is well-documented, allowing for the creation of complex molecules through carefully designed reaction pathways. acs.orgorganic-chemistry.org

The reaction of a diol with thionyl chloride is a common method for preparing cyclic sulfite esters, which highlights the fundamental chemistry involved in forming the sulfite ester functional group present in this compound. researchgate.net This reactivity underscores its role as a foundational building block for more complex sulfur-containing architectures.

Stereochemical Control and Chiral Induction in Organic Transformations via Sulfite Esters

The sulfinyl group is a valuable chiral auxiliary in asymmetric synthesis, capable of inducing high levels of stereochemical control in chemical reactions. nih.gov Asymmetric synthesis is a field of chemistry focused on converting achiral starting materials into chiral products, such that unequal amounts of stereoisomers are formed. uwindsor.ca

Sulfite esters play a critical role in this domain. While this compound itself is achiral, it can be reacted with chiral alcohols to form diastereomeric sulfite esters. These diastereomers can often be separated, for instance, by crystallization. nih.gov Once separated, these enantiopure sulfite esters can be subjected to nucleophilic substitution at the sulfur atom. This reaction typically proceeds with an inversion of the stereochemical configuration, allowing for the synthesis of enantiomerically pure sulfoxides and sulfinamides. nih.gov This strategy, known as substrate-controlled synthesis, is a powerful method for creating molecules with a specific three-dimensional arrangement. iitbbs.ac.in

The preparation of optically active sulfinates from dialkyl sulfites in the presence of chiral catalysts has been demonstrated, further establishing the role of these compounds in asymmetric synthesis. nih.gov The resulting enantioenriched sulfinate esters are versatile intermediates that can be transformed into a diverse range of other chiral sulfur pharmacophores, expanding the chemical space for drug discovery. nih.gov This control over stereochemistry is paramount in the synthesis of pharmaceuticals, where the chirality of a molecule can determine its efficacy and biological activity. researchgate.net

Electrochemical Synthesis Pathways Involving Sulfite Ester Intermediates

Electrochemical methods offer a green and sustainable alternative for the synthesis of organosulfur compounds, avoiding the need for harsh chemical oxidants or reductants. nih.govchemrxiv.org These techniques have been successfully applied to prepare a variety of sulfur-containing molecules, including sulfinic esters, sulfoxides, and sulfones. researchgate.netresearchgate.net

In the context of this compound, electrochemical pathways can involve its role as a reactive intermediate. For instance, research has shown that an amidosulfinate intermediate, formed in situ, can serve a dual function as both a nucleophile and a supporting electrolyte in an electrochemical reaction, facilitating the synthesis of sulfonamides. researchgate.net This demonstrates a pathway where a sulfite-like species is generated and consumed within the electrochemical cell to produce the final product.

Furthermore, the fundamental electrochemical behavior of the sulfite group involves its anodic oxidation to sulfate. mdpi.com Studies on the oxidation of sulfite ions have shown that the process is controlled by mass transfer to the electrode surface and that the charge transfer resistance decreases at higher concentrations, indicating a fast reaction. mdpi.com This inherent electrochemical reactivity suggests that this compound could be used as a substrate in electrosynthesis, where the sulfite core is oxidized to a sulfate, or participates in other redox-mediated coupling reactions to form new carbon-sulfur or sulfur-heteroatom bonds. sciety.org

Integration into Energy Storage Systems: Electrolyte Component Development (e.g., in Lithium-Ion Batteries)

In materials science, organic sulfites have garnered significant attention as functional electrolyte additives for lithium-ion batteries. researchgate.net Small quantities of these additives (typically under 5% by weight) can dramatically improve battery performance, including cycle life, safety, and stability, by forming a protective film on the electrode surfaces. sigmaaldrich.com

Sulfur-containing additives like ethylene (B1197577) sulfite (ES), dimethyl sulfite (DMS), and diethyl sulfite (DES) are known to be effective film-forming agents. researchgate.netsigmaaldrich.com During the initial charging cycles, these molecules are preferentially reduced at the anode surface to form a stable solid electrolyte interphase (SEI). researchgate.net This SEI layer is rich in lithium sulfates and lithium alkylsulfates, which effectively passivates the electrode surface, preventing the continuous decomposition of the bulk electrolyte solvent and facilitating stable lithium ion intercalation. sigmaaldrich.comresearchgate.net

While research has heavily focused on cyclic sulfites like ES, acyclic analogs such as diethyl sulfite (DES) are also known to be effective. researchgate.net Given the structural similarity, this compound is expected to function via a similar mechanism. Its reductive decomposition would contribute to the formation of a robust, sulfur-containing SEI layer. The components of this SEI can enhance the interfacial transport of lithium ions and suppress detrimental side reactions, leading to improved cycling performance and longevity of the battery. researchgate.netcip.com.cn The choice of a specific dialkyl sulfite can influence properties like ionic conductivity and the thermal stability of the resulting SEI film. researchgate.net

| Sulfite Additive | Abbreviation | Primary Function | Key SEI Components | Observed Benefits |

|---|---|---|---|---|

| Ethylene Sulfite | ES | Film-Forming Agent | Lithium Sulfates, Organic Dianions | Improved cycling stability, suppresses solvent co-intercalation. researchgate.netsigmaaldrich.comresearchgate.net |

| Dimethyl Sulfite | DMS | Co-solvent/Additive | Lithium Alkylsulfates | Improves electrolyte conductivity and cell capacity. researchgate.net |

| Diethyl Sulfite | DES | Film-Forming Agent | Lithium Alkylsulfates | Effective SEI formation, though with a lower decomposition potential than some cyclic sulfites. researchgate.net |

| This compound | - | Film-Forming Agent (Predicted) | Lithium Alkylsulfates (Predicted) | Expected to form a stable SEI, similar to other acyclic sulfites. |

Advanced Spectroscopic Characterization Methodologies for Sulfite Esters

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique that probes the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific wavelengths, the presence of characteristic functional groups can be identified and confirmed. For sulfite (B76179) esters, the most significant absorption arises from the stretching vibrations of the sulfur-oxygen double bond (S=O) and the sulfur-oxygen single bonds (S-O) within the sulfite ester linkage.

The S=O stretching vibration in sulfite esters typically appears as a strong absorption band in the region of 1150–1200 cm⁻¹. One study noted a characteristic sulfite absorption band at 8.6 µm, which corresponds to approximately 1163 cm⁻¹, for sulfite esters sci-hub.ru. While specific data for dipropyl sulfite is not extensively detailed in the provided literature, this characteristic S=O stretching frequency serves as a key identifier. Additionally, the C-O stretching vibrations associated with the ester linkage also contribute to the IR spectrum, typically appearing in the 1000–1300 cm⁻¹ range, further aiding in structural confirmation. The presence and position of these bands allow for the assignment of functional groups and can indicate the purity of the synthesized compound.

Table 6.1.1: Characteristic IR Absorption Bands for Sulfite Esters

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| S=O Stretch | 1150–1200 | Strong absorption, characteristic of sulfites |

| C-O Stretch | 1000–1300 | Associated with the ester linkage |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule and for studying molecular dynamics. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information.

Table 6.2.1: Expected NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Description |

| CH₃ (terminal) | ~0.9–1.0 (triplet) | ~10–15 | Terminal methyl group protons and carbon |

| CH₂ (middle) | ~1.6–1.8 (sextet/multiplet) | ~20–25 | Methylene (B1212753) group adjacent to the terminal methyl |

| CH₂ (adjacent to O) | ~3.8–4.2 (triplet) | ~60–70 | Methylene group directly attached to the sulfite ester oxygen atom |

| Sulfite Ester Carbon | N/A | ~60–70 | Carbon atom directly attached to the sulfite ester oxygen atom (in ¹³C NMR) |

Note: These values are estimations based on the known structure and general NMR chemical shift trends for similar functional groups.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound, MS can confirm its molecular formula and provide characteristic fragmentation ions. The molecular weight of this compound (C₆H₁₄O₃S) is approximately 166.24 g/mol scbt.com.

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For sulfite esters, a key diagnostic fragmentation pathway involves the elimination of sulfur dioxide (SO₂), which occurs at m/z 64. This SO₂ loss is a highly characteristic feature that aids in the unambiguous identification of sulfite esters, distinguishing them from isomeric compounds like sulfonate esters or sulfones researchgate.netacs.org. Other fragmentation pathways might involve the cleavage of the alkyl chains, leading to ions corresponding to propyl fragments or related species. Tandem mass spectrometry (MSⁿ) techniques, which involve isolating a specific ion and subjecting it to further fragmentation, can provide even more detailed structural information and enhance the differentiation capabilities for complex mixtures.

Table 6.3.1: Mass Spectrometric Data for this compound (Expected)

| Ion Type | m/z (approx.) | Description |

| Molecular Ion | 166 | [M]⁺, representing the intact molecule |

| Loss of SO₂ | 102 | [M - SO₂]⁺, a diagnostic fragment for sulfite esters |

| Loss of Propyl | 123 | [M - CH₃CH₂CH₂]⁺ (or similar fragmentations of the propyl group) |

| Propyl Fragment | 59 | CH₃CH₂CH₂⁺ (propyl cation) |

Note: Actual observed m/z values may vary slightly depending on the ionization method and instrument calibration.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a surface-sensitive quantitative spectroscopic technique. It measures the elemental composition and chemical states of the elements within the surface layers of a material, typically the top 1–10 nm. For this compound, XPS is particularly useful for analyzing its presence and chemical state on surfaces or interfaces, especially focusing on the sulfur and oxygen atoms.

In XPS, the binding energies of core electrons are measured. For sulfur-containing compounds, the binding energy of the S 2p electrons can be highly diagnostic. Sulfite species (SO₃²⁻) are generally observed to have S 2p₃/₂ binding energies in the range of approximately 167–167.4 eV researchgate.net. Other studies have reported a binding energy of around 167.0 eV for sulfite species in a lithium battery context researchgate.net. This allows for the differentiation of sulfite groups from other sulfur oxidation states, such as sulfides (typically <163 eV) or sulfates (typically >168 eV) researchgate.net. Analyzing the oxygen 1s (O 1s) spectrum can also provide complementary information about the electronic environment of the oxygen atoms within the sulfite ester linkage. XPS is invaluable for understanding surface modifications, the formation of surface layers, or the interaction of this compound with other materials at the atomic level.

Table 6.4.1: Characteristic XPS Binding Energies for Sulfur in Sulfite Species

| Sulfur Species | Binding Energy (S 2p₃/₂ in eV) | Description |

| Sulfite (SO₃²⁻) | ~167.0 – 167.4 | Characteristic of the sulfite functional group |

Compound List

this compound

Sulfurous acid

Environmental Fate and Transformation Mechanisms of Sulfite Esters

Abiotic Degradation Pathways in Aqueous and Atmospheric Environments (e.g., Hydrolysis, Oxidation)

Abiotic degradation, occurring without the intervention of living organisms, is a primary mechanism for the transformation of sulfite (B76179) esters in the environment. The key pathways include hydrolysis in water and oxidation in both aqueous and atmospheric settings.

Hydrolysis: In aqueous environments, sulfite esters are susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one of the ester bonds. For dipropyl sulfite, this process would yield propanol (B110389) and a bisulfite ion. The rate of hydrolysis is significantly influenced by pH. While specific kinetic data for this compound is not readily available, studies on analogous alkyl sulfates—which also feature a sulfur-oxygen ester linkage—show that the reaction is catalyzed by both acid and alkaline conditions. In acidic solutions, the reaction typically proceeds through the cleavage of the sulfur-oxygen (S–O) bond. This susceptibility suggests that in aquatic systems, this compound is not expected to be highly persistent, gradually breaking down into simpler, less complex substances.

Oxidation: Oxidation is a critical transformation pathway for sulfite esters, affecting both the central sulfur atom and the alkyl chains.

Aqueous Oxidation: The sulfite moiety itself is readily oxidized. Studies on the uncatalyzed oxidation of sulfite (SO₃²⁻) by dissolved oxygen in aqueous microdroplets show that the reaction proceeds to form sulfate (B86663) (SO₄²⁻). The rate of this reaction can be accelerated at the air-water interface, a significant factor in environmental waters like aerosols, fog, and surface microlayers. The presence of other atmospheric gases, such as nitrogen dioxide, can also initiate the oxidation of aqueous sulfite through the formation of reactive radical intermediates like the sulfite radical (SO₃•⁻). This radical can then react with oxygen to form sulfate, indicating a complex interplay of pollutants in driving these transformations.

Atmospheric Oxidation: In the atmosphere, volatile or semi-volatile sulfite esters can be degraded by gas-phase oxidation reactions. While direct studies on this compound are limited, research on a structurally related compound, dipropyl thiosulfinate, shows that it reacts rapidly with chlorine (Cl) radicals. This reaction leads to the cleavage of sulfur-sulfur bonds and has a calculated atmospheric lifetime of only about 3 hours. It is plausible that this compound would undergo similar rapid degradation initiated by highly reactive atmospheric oxidants like the hydroxyl radical (•OH) and chlorine radicals (Cl•), leading to the formation of various smaller, oxidized products.

The primary abiotic degradation pathways for sulfite esters are summarized in the table below.

Interactive Data Table: Key Abiotic Degradation Pathways for Sulfite Esters

| Degradation Pathway | Environment | Key Reactants/Conditions | Primary Products (from this compound) | Significance |

| Hydrolysis | Aqueous | Water, Acid/Base Catalysis | Propanol, Sulfite/Bisulfite | Primary breakdown mechanism in water bodies. |

| Aqueous Oxidation | Aqueous | Dissolved Oxygen, NO₂ | Dipropyl Sulfate, Propanol, Sulfate | Converts sulfite to the more stable sulfate form. |

| Atmospheric Oxidation | Atmospheric | Hydroxyl Radicals (•OH), Cl Radicals | Carbonyls, Propanesulfonyl Radicals, HCl | Limits the atmospheric lifetime and long-range transport. |

Biogeochemical Cycling and Environmental Transformations of Organic Sulfur Compounds, including Sulfite Derivatives

Once released into the environment and having undergone initial abiotic degradation, the components of this compound—sulfite and propanol—are incorporated into broader biogeochemical cycles. The sulfur component enters the complex global sulfur cycle, while the propyl groups enter the carbon cycle.

The sulfur cycle involves the transformation of sulfur compounds through various oxidation states, largely mediated by microorganisms. chemrxiv.org Sulfite is a key intermediate in this cycle. nih.gov In anoxic environments, such as marine sediments, sulfate-reducing bacteria can reduce sulfate and sulfite to hydrogen sulfide (B99878). Conversely, in oxic environments, sulfur-oxidizing bacteria convert sulfide and sulfite into sulfate. chemrxiv.orgnih.gov Many microorganisms can utilize organic sulfur compounds like sulfate esters as a source of sulfur for growth, especially when inorganic sulfate is limited. nih.gov They produce enzymes called sulfatases that cleave the ester bond to release sulfate. nih.goveuropa.eu

Therefore, the environmental transformation of this compound is intrinsically linked to this microbial activity. After hydrolysis releases sulfite, it becomes a substrate for a diverse community of microbes that can either oxidize it to sulfate or reduce it to sulfide, depending on the local redox conditions. The ultimate fate of the sulfur atom is its incorporation into mineral phases (e.g., pyrite), biomass, or re-release as sulfate, the most stable form of sulfur in an oxic environment.

Research into Potential Environmental Impacts and Mitigation Strategies

Research into the environmental impact of sulfite esters and related compounds focuses on their potential toxicity to aquatic life and the effects of their degradation products. Mitigation strategies are often aimed at treating sulfur-containing wastewater from industrial sources.

Potential Environmental Impacts: Safety data for dipropyl sulfide indicates that it is "Harmful to aquatic life with long lasting effects." This classification suggests that the compound itself or its transformation products can pose a risk to aquatic ecosystems. While specific ecotoxicological data for this compound is scarce, studies on other organosulfur compounds reveal significant aquatic toxicity. For instance, certain degradation products of sulfur mustard have been shown to be very toxic to aquatic invertebrates like Daphnia magna. nih.gov

The final oxidation product of sulfite is sulfate. While generally considered of low toxicity, elevated sulfate concentrations in soft freshwaters can cause osmotic stress and specific ion toxicity to certain aquatic organisms. nih.gov Studies have shown harmful effects on the reproduction of some cladocerans at sulfate concentrations as low as 49 mg/L. nih.gov Furthermore, sulfite itself has been reported to have the potential to inhibit arylsulfatase, an enzyme important in the hormonal balance of organisms, which could lead to endocrine-disrupting effects.

Mitigation Strategies: Given the potential environmental risks, various strategies have been developed to remove or degrade sulfur compounds from contaminated water and air. These methods are generally applicable to a range of organic and inorganic sulfur pollutants.

Chemical Oxidation: Advanced oxidation processes (AOPs) are effective for treating organosulfur compounds. The addition of iron catalysts and sulfite to water, followed by aeration, can generate highly reactive oxysulfur radicals that efficiently oxidize and mineralize a wide range of organic pollutants. nih.gov Other chemical oxidants like hydrogen peroxide and potassium permanganate (B83412) are also used to reduce emissions of hydrogen sulfide and other volatile sulfur compounds from sources like sewage sludge. researchgate.net

Biological Treatment: Bioreactors are widely used to treat sulfur-containing wastewater. A common approach involves a two-stage anaerobic process where sulfate-reducing bacteria first convert sulfate and other sulfur compounds into hydrogen sulfide. google.com The resulting sulfide can then be removed from the water by stripping or by subsequent biological or chemical oxidation. google.com Integrated systems coupling a sulfate-reducing bioreactor with a sulfide-oxidizing microbial fuel cell have been developed to simultaneously remove sulfate, organic matter, and sulfide while generating electricity. nih.gov

Physical Methods: Aeration is a common method used to treat water contaminated with volatile sulfur compounds like hydrogen sulfide. The process works by oxidizing the dissolved gas into non-volatile, odorless forms that can then be filtered out. kwater.com

A summary of relevant mitigation strategies is provided in the table below.

Interactive Data Table: Mitigation Strategies for Sulfur Compound Pollution

| Strategy | Type | Mechanism | Target Compounds |

| Advanced Oxidation | Chemical | Generation of reactive oxysulfur radicals via Fe/S(IV)/Air systems. | Organic Pollutants, Sulfites |

| Chemical Dosing | Chemical | Direct oxidation of volatile sulfur compounds. | Hydrogen Sulfide, Mercaptans |

| Sulfate-Reducing Bioreactors | Biological | Microbial reduction of sulfate/sulfite to sulfide. | Sulfate, Sulfite, Organosulfur compounds |

| Sulfide-Oxidizing Fuel Cells | Biological | Microbial oxidation of sulfide to generate electricity. | Sulfide |

| Aeration/Oxidation | Physical/Chemical | Oxidation of soluble/volatile sulfur to insoluble forms for filtration. | Hydrogen Sulfide |

Advanced Analytical Methodologies in Sulfite Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating complex mixtures and quantifying individual components, including sulfite (B76179) esters. For Dipropyl Sulfite, Gas Chromatography (GC) is frequently employed for purity assessment, with typical specifications indicating purity levels exceeding 99.0% (GC) tcichemicals.comtcichemicals.com.

High-Performance Liquid Chromatography (HPLC) offers versatile approaches for sulfite analysis. The use of ion-pair reagents in the mobile phase is a well-established strategy to enhance the retention and separation of ionic analytes like sulfites on reversed-phase columns. These reagents form neutral ion-pairs with the sulfite species, increasing their hydrophobicity and affinity for the stationary phase tcichemicals.com. A notable HPLC method involves precolumn derivatization of sulfites with 2,2′-dithiobis(5-nitropyridine). This reaction shifts the UV absorption wavelength from the sulfite's inherent 213 nm to 320 nm for the resulting disulfide compounds, significantly reducing interference from matrix components. This method has demonstrated a good linear range for sulfite detection, typically from 3.2 to 51.2 mg/L, with a limit of detection (LOD) as low as 0.3 mg/L researchgate.net. Ion Chromatography (IC) is also a recognized method for sulfite determination, offering high selectivity and sensitivity researchgate.netmdpi.com.

Table 8.1.1: Chromatographic Performance Metrics for Sulfite Determination

| Technique | Analyte Focus | Derivatization/Reagent | Detection Wavelength | Linear Range (as SO₂) | Limit of Detection (LOD) | Reference |

| HPLC | Sulfites | 2,2′-dithiobis(5-nitropyridine) | 320 nm | 3.2–51.2 mg/L | 0.3 mg/L | researchgate.net |

| GC | This compound | N/A | N/A | N/A | N/A (for purity) | tcichemicals.comtcichemicals.com |

| IC | Sulfites | N/A | N/A | N/A | N/A | researchgate.netmdpi.com |

Electrochemical Analysis for Detection and Speciation of Sulfite Species

Electrochemical techniques have emerged as powerful tools for the sensitive, rapid, and cost-effective determination of sulfites, offering advantages such as simplicity, affordability, and potential for miniaturization into portable devices mdpi.comiapchem.orgsrce.hr. A key advantage of electrochemical sulfite detection is the possibility of using reduction rather than oxidation, which circumvents interference from common antioxidants like ascorbic acid mdpi.com.

Research has explored various electrode modifications to enhance sulfite detection. For instance, sensors utilizing carbon nanotubes and ionic liquid binders have demonstrated the ability to detect sulfite via electrochemical reduction with an LOD of approximately 1.6 ± 0.05 mmol L⁻¹ mdpi.com. Modified electrodes incorporating molybdenum disulfide flakes or gold nanoparticles with reduced graphene oxide have shown remarkable sensitivity and broad linear ranges for sulfite oxidation. Electrodes modified with AuNPs-rGO/GCE, for example, exhibit a linear range from 2.0 × 10⁻⁷ to 2.3 × 10⁻³ mol L⁻¹ and an LOD of 4.5 × 10⁻⁸ mol L⁻¹ researchgate.net. Biosensors employing sulfite oxidase (SO) immobilized on indium tin oxide (ITO) electrodes have achieved linear ranges from 2 to 20 µM for sulfite detection mdpi.com. While speciation of this compound itself is not extensively detailed in the provided results, electrochemical methods are generally capable of distinguishing between different sulfur species mdpi.comresearchgate.net.

Table 8.2.1: Electrochemical Detection Performance for Sulfite

| Electrode Modification | Detection Method | Analyte | Linear Range | Limit of Detection (LOD) | Sensitivity (Example) | Reference |

| Carbon Nanotubes/Ionic Liquid | Reduction | Sulfite | 5.0 mmol L⁻¹ to 50 mmol L⁻¹ | 1.6 ± 0.05 mmol L⁻¹ | N/A | mdpi.com |

| MoS₂ flakes/Nafion | DPV/LSV/CV | Sulfite | 0.04–565.0 μM | 0.01 μM | 0.0483 μA/μM | researchgate.net |

| AuNPs-rGO/GCE | Amperometry | Sulfite | 2.0 × 10⁻⁷ – 2.3 × 10⁻³ mol L⁻¹ | 4.5 × 10⁻⁸ mol L⁻¹ | N/A | researchgate.net |

| SOx/ITO Electrode | Amperometry | Sulfite | 2–20 µM | N/A | N/A | mdpi.com |

Spectrophotometric and Flow Injection Analysis Methods for Trace Detection

Spectrophotometric methods offer accessible routes for quantifying sulfites, often relying on colorimetric reactions. Traditional methods involve reactions with reagents such as formaldehyde-pararosaniline or 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) mdpi.comresearchgate.net. The DTNB method is noted for its robustness, ease of operation, and a linear range of 0.10–4.3 mg L⁻¹ (as SO₂) researchgate.net. Another spectrophotometric approach utilizes p-rosaniline and formaldehyde, providing a broader linear range of 0.05–5.0 mg L⁻¹ (as SO₂) for atmospheric sulfur dioxide detection researchgate.net.

Flow Injection Analysis (FIA) is highly valued for its efficiency, offering rapid, automated, and precise determination of sulfites with reduced reagent consumption mdpi.comnih.govrsc.orgresearchgate.netflowinjectiontutorial.com. FIA systems can be coupled with various detectors, including spectrophotometric and electrochemical sensors dntb.gov.uamdpi.com. For instance, FIA coupled with gas diffusion (GD) units allows for the separation of sulfur dioxide (SO₂) gas, which is then detected colorimetrically. Such systems have achieved low LODs, with one method reporting an LOD of 0.3 mg L⁻¹ nih.govresearchgate.net. FIA methods have also been developed using membrane separation coupled with bulk acoustic wave impedance sensors, achieving sulfite detection limits as low as 5.0 µM rsc.org.

Table 8.3.1: Spectrophotometric and FIA Performance Metrics for Sulfite Detection

| Technique | Detection Principle | Reagent/System | Linear Range (as SO₂) | Limit of Detection (LOD) | Throughput (Samples/hr) | Reference |

| Spectro. | Colorimetry | DTNB | 0.10–4.3 mg L⁻¹ | N/A | N/A | researchgate.net |

| Spectro. | Colorimetry | PRA-Formaldehyde | 0.05–5.0 mg L⁻¹ | N/A | N/A | researchgate.net |

| FIA-GD | Colorimetry | HCl/Fe(III)/Phenanthroline | 1.0–35.0 mg L⁻¹ | 0.3 mg L⁻¹ | N/A | researchgate.net |

| FIA-BAWIS | Conductance | Membrane Separation | Up to 1.0 mM | 5.0 µM | 78 | rsc.org |

Development of Biosensors for Sulfite-Related Compounds

Biosensors offer a highly selective and sensitive approach for sulfite detection, often leveraging the enzymatic activity of sulfite oxidase (SO) mdpi.comresearchgate.netnih.gov. These biosensors can be reused multiple times, enhancing their practicality researchgate.net. Sulfite oxidase biosensors typically monitor the consumption of oxygen, the production of hydrogen peroxide, or the direct electron transfer (DET) between the enzyme and an electrode surface mdpi.comresearchgate.netnih.gov.

Biosensors utilizing SO immobilized on indium tin oxide (ITO) electrodes have demonstrated effective sulfite detection within a linear range of 2 to 20 µM mdpi.com. Furthermore, biosensors featuring SO co-immobilized with cytochrome c within polyelectrolyte multilayers have shown stable performance and a linear detection range between 1 and 60 µM for sulfite nih.gov. These systems operate at low potentials, minimizing interference and enhancing specificity. Beyond enzymatic biosensors, fluorescent probes based on quinoline (B57606) derivatives or benzothiazole (B30560) fluorophores are also being developed for sulfite detection, offering advantages such as rapid response times and in situ bioimaging capabilities within living cells researchgate.netmdpi.com.

Table 8.4.1: Sulfite Biosensor Performance Characteristics

| Biosensor Type | Immobilized Enzyme/Component | Detection Principle | Linear Range | Limit of Detection (LOD) | Reusability | Reference |

| SOx on ITO Electrode | Sulfite Oxidase | Amperometry | 2–20 µM | N/A | N/A | mdpi.com |

| SOx + Cytochrome c in Multilayer | Sulfite Oxidase, Cyt c | Electrocatalytic | 1–60 µM | N/A | N/A | nih.gov |

| Fluorescent Probes (e.g., Quinoline) | N/A | Fluorescence | Varies | Varies | N/A | researchgate.netmdpi.com |

Compound List

this compound

Sulfites

Sulfur Dioxide (SO₂)

Ascorbic Acid

Hydrogen Peroxide (H₂O₂)

Sulfur Mustard (HD) (as simulant agent)

Dipropyl Sulfide (B99878) (mentioned for context/comparison)

Emerging Research Areas and Future Directions in Dipropyl Sulfite Chemistry

Design and Synthesis of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Research into catalytic systems involving sulfite (B76179) esters is an active area, aiming to improve reaction efficiency and selectivity. While direct studies on dipropyl sulfite in novel catalytic systems are nascent, broader research in organosulfur chemistry highlights the potential. For instance, sulfide-based organic polymers have demonstrated high reactivity and recyclability for esterification reactions, acting as metal-free heterogeneous Lewis acid catalysts. The proposed mechanism involves hypervalent S⋯O interactions, activating carboxylic acids through increased electrophilicity of the carbon atom, facilitating ester formation rsc.org. This suggests that functionalized sulfur-containing materials could be designed for specific catalytic transformations involving sulfite esters, potentially enhancing reactivity and selectivity in various organic syntheses. Future work may involve tailoring the structure of such polymeric catalysts to specifically interact with and activate this compound or its precursors for targeted chemical reactions.

Exploration of New Applications in Functional Materials and Advanced Chemical Technologies

The exploration of new applications for sulfite esters in functional materials and advanced chemical technologies presents a promising frontier. Organosulfates, also known as organic sulfate (B86663) esters, are recognized as ubiquitous constituents of atmospheric aerosol particles, forming through multiphase reactions acs.org. While this relates to environmental chemistry, the broader class of sulfite esters could find utility in material science. For example, research into functional gel polymer electrolytes for lithium-ion batteries (LIBs) is ongoing, addressing challenges like high viscosity and volatility of traditional electrolytes, particularly at low temperatures researchgate.net. The development of novel electrolytes that enhance safety and optimize low-temperature performance is a key area. Sulfite esters, with their unique structural properties, could potentially be investigated as components or additives in next-generation battery electrolytes, contributing to improved thermal stability and reduced flammability. Furthermore, the chemical industry is increasingly focused on sustainability, exploring materials from renewable resources and efficient energy utilization insuf.org. Sulfite esters could be evaluated for roles in biodegradable polymers or as components in green chemical technologies.

Advanced Mechanistic Investigations using Time-Resolved and Ultrafast Spectroscopic Techniques

Understanding the detailed reaction mechanisms of sulfite esters is crucial for optimizing their synthesis and application. Time-resolved and ultrafast spectroscopic techniques are invaluable tools for this purpose, allowing for the observation of transient intermediates and reaction dynamics. For example, femtosecond pump-probe spectroscopy has been instrumental in monitoring the transition states of photochemical reactions, providing direct time-resolution of bond-breaking and formation processes mdpi.com. Similarly, time-resolved infrared (TRIR) spectroscopy is employed to study photogenerated intermediates in various chemical systems, offering structural insights into reaction pathways researchgate.net. While specific studies on this compound using these advanced techniques may be limited, the general application of ultrafast spectroscopy to elucidate reaction mechanisms in organic chemistry is well-established. Future research could leverage these methods to dissect the reaction pathways of this compound in catalytic processes, decomposition mechanisms, or novel synthetic transformations, providing critical data for rational design and optimization.

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Sulfite Esters

The integration of machine learning (ML) and artificial intelligence (AI) into chemistry is rapidly transforming research, offering powerful tools for prediction and discovery. In predictive chemistry, ML models are being developed to describe molecular interactions and reactions, accelerating reaction deployment, development, and discovery nih.gov. For sulfite esters, AI could be applied to predict their properties, reactivity, and potential applications. For instance, AI software is being used to cluster databases of solvents based on physical properties for greener solvent selection and substitution mdpi.comresearchgate.net. Similarly, AI can be employed to predict the properties of chemical mixtures based on their ingredients google.com. Future directions include developing ML models that can predict the optimal synthesis routes for this compound, forecast its performance in various applications (e.g., as a solvent, reagent, or material component), and identify novel reactions or transformations involving this compound. This data-driven approach can significantly accelerate the discovery of new applications and the optimization of existing ones for this compound.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

Interdisciplinary research is key to addressing complex challenges, bridging chemistry with materials science and environmental science. Institutes are actively fostering such collaborations, integrating expertise to explore new functional materials and chemical technologies, particularly concerning sustainable environments ndhu.edu.twhun-ren.hukbfi.ee. For this compound, interdisciplinary approaches could lead to novel applications. For example, understanding the environmental fate and impact of sulfite esters, or developing sustainable synthesis methods for them, aligns with environmental science goals acs.orghun-ren.hu. In materials science, exploring their potential in advanced materials, such as electrolytes for energy storage devices researchgate.net or as components in functional polymers liverpool.ac.uk, requires a multidisciplinary perspective. Future research could focus on the life cycle assessment of this compound, its role in green chemistry initiatives, or its integration into bio-based materials, fostering a holistic understanding and application development.

Q & A

Q. Table 1: Spectral Signatures of this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| NEXAFS | 2472.8 eV (S–O), 2473.6 eV (S–C) | |

| GC-MS | m/z 43 (base peak), 166 (molecular ion) | |

| ¹H NMR | δ 1.0–1.5 (propyl CH₃/CH₂) |

Advanced: How can researchers resolve contradictions in spectral data obtained from different analytical methods?

Answer:

Discrepancies often arise from matrix effects (e.g., solvent interactions) or instrumental limitations. To mitigate:

Cross-Validate Techniques : Compare NMR (solution-state) with X-ray crystallography (solid-state) to assess conformational flexibility .

Computational Modeling : Density functional theory (DFT) simulations predict vibrational frequencies (IR) and NMR chemical shifts, reconciling experimental data .

Control Experimental Conditions : Standardize solvent systems and temperature to minimize variability in GC-MS retention times .

Advanced: What challenges arise in quantifying this compound in complex environmental or biological matrices?

Answer:

Key challenges include:

- Low Volatility : Derivatization with agents like BSTFA enhances GC-MS detectability but risks side reactions .

- Matrix Interferences : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required to isolate this compound from lipids or proteins .

- Detection Limits : High-resolution MS (HRMS) improves sensitivity, but calibration with isotopically labeled internal standards (e.g., ¹³C-propyl analogs) is critical .

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer:

- Solubility : Miscible in organic solvents (e.g., dichloromethane, ethyl acetate) but poorly soluble in water. Solubility studies in aqueous systems require buffered conditions to prevent hydrolysis .

- Stability : Degrades under acidic/alkaline conditions or UV exposure. Store in inert atmospheres at ≤4°C .

- Thermal Properties : Boiling point ~180–190°C (estimated via Antoine equation). Differential scanning calorimetry (DSC) confirms phase transitions .

Advanced: How can molecular dynamics (MD) simulations improve understanding of this compound’s behavior in solution?

Answer:

MD simulations model:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.